molecular formula C12H22N2O2 B8211651 tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate

Cat. No.: B8211651
M. Wt: 226.32 g/mol
InChI Key: WRKIMEBHYLJNGY-JTQLQIEISA-N
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Description

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate is a chiral piperazine derivative characterized by a cyclopropyl substituent at the 2-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and oncological pathways. Its stereochemistry (R-configuration at the 2-position) and compact cyclopropyl group confer unique conformational rigidity and lipophilicity, influencing its reactivity and molecular interactions .

Properties

IUPAC Name

tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-8-10(14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKIMEBHYLJNGY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@H]1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperazine

The synthesis begins with the protection of piperazine’s primary amine using di-tert-butyl dicarbonate (Boc anhydride). This step is typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or sodium bicarbonate).

Example Protocol :

  • Dissolve piperazine (1.0 equiv) in anhydrous DCM.

  • Add Boc anhydride (1.1 equiv) and triethylamine (2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Extract with aqueous NaHCO₃, dry over MgSO₄, and concentrate to obtain Boc-protected piperazine.

Yield : >90% (crude).

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced at the 2-position via alkylation or nucleophilic substitution. A chiral auxiliary or catalyst may be employed to control stereochemistry.

Alkylation with Cyclopropylmethyl Halides

Reacting Boc-piperazine with cyclopropylmethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) yields the alkylated product. This method often requires polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

Example Protocol :

  • Suspend Boc-piperazine (1.0 equiv) in DMF.

  • Add cyclopropylmethyl bromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

  • Heat at 60°C for 24 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 60–70%.

Asymmetric Catalytic Alkylation

To achieve the (R)-configuration, chiral catalysts such as spirocyclic phosphoric acids or palladium complexes enable enantioselective alkylation. For instance, a palladium-catalyzed coupling between Boc-piperazine and cyclopropylboronic acid has been reported.

Example Protocol :

  • Mix Boc-piperazine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), and a chiral ligand (e.g., (R)-BINAP) in toluene.

  • Heat at 80°C under nitrogen for 48 hours.

  • Filter through Celite, concentrate, and purify by HPLC.

Yield : 50–60% (enantiomeric excess >90%).

Stereochemical Resolution and Optimization

Kinetic Resolution via Enzymatic Hydrolysis

Racemic tert-butyl 2-cyclopropylpiperazine-1-carboxylate can be resolved using lipases or esterases. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.

Example Protocol :

  • Dissolve racemic tert-butyl 2-cyclopropylpiperazine-1-carboxylate (1.0 equiv) in phosphate buffer (pH 7.0).

  • Add Candida antarctica lipase B (20 mg/mmol substrate).

  • Stir at 37°C for 24 hours.

  • Extract the unreacted (R)-enantiomer with DCM and purify.

Yield : 45–50% (≥98% ee).

Chiral Auxiliary-Mediated Synthesis

A chiral auxiliary, such as (R)-phenylglycinol, is attached to the piperazine ring to direct cyclopropane installation. After alkylation, the auxiliary is removed under acidic conditions.

Example Protocol :

  • Couple Boc-piperazine with (R)-phenylglycinol using HBTU/DIEA in DCM.

  • Alkylate with cyclopropylmethyl iodide.

  • Cleave the auxiliary using HCl in dioxane.

  • Neutralize with NaHCO₃ and purify.

Yield : 55–65% (≥95% ee).

Comparative Analysis of Synthetic Routes

Method Conditions Yield ee (%) Key Advantages
Alkylation (Racemic)K₂CO₃, DMF, 60°C, 24h60–70%N/ASimple, high yield
Asymmetric CatalysisPd(OAc)₂, (R)-BINAP, toluene, 80°C50–60%>90Direct enantioselective synthesis
Enzymatic ResolutionLipase B, pH 7.0, 37°C45–50%≥98High enantiopurity, mild conditions
Chiral Auxiliary(R)-Phenylglycinol, HCl/dioxane55–65%≥95Reliable stereocontrol, scalable

Critical Reaction Parameters and Troubleshooting

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF or DMSO enhances alkylation rates but may lead to racemization at high temperatures.

  • Low-Temperature Alkylation : Conducting reactions at 0–25°C minimizes epimerization of the (R)-center.

Purification Challenges

  • Column Chromatography : Silica gel purification often leads to partial decomposition of Boc-protected amines. Use neutral alumina or flash chromatography for better recovery.

  • Crystallization : Tert-butyl esters crystallize poorly. Seeding with pure product and slow cooling in MTBE/hexane mixtures improves crystal formation.

Scalability and Industrial Applications

The asymmetric catalytic route is preferred for large-scale production due to its atom economy and reduced reliance on chiral auxiliaries. Recent patents describe kilogram-scale syntheses using Pd-catalyzed couplings with cyclopropylboronic acid, achieving >90% ee and 70% isolated yield after optimization .

Chemical Reactions Analysis

Types of Reactions

®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H22_{22}N2_2O2_2
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1240586-17-7

The compound features a piperazine ring with a cyclopropyl substituent, which contributes to its unique biological activity. Its structural characteristics enable it to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity

Recent studies have indicated that derivatives of piperazine, including tert-butyl (2R)-2-cyclopropylpiperazine-1-carboxylate, exhibit significant antitumor properties. Research has shown that such compounds can inhibit key enzymes involved in cancer progression, thereby demonstrating potential as therapeutic agents against various cancers .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological effects. Piperazine derivatives are known to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with serotonin and dopamine receptors are areas of ongoing research .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring followed by the introduction of the tert-butyl ester group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antitumor Evaluation

A study evaluated a series of piperazine derivatives, including this compound, for their ability to inhibit tumor growth in vitro. The results indicated that these compounds could effectively reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Case Study 2: Neuropharmacological Screening

Another research effort focused on assessing the neuropharmacological profile of this compound. The findings revealed that it exhibited anxiolytic-like effects in animal models, indicating its potential use in treating anxiety disorders .

Potential Future Applications

Given its promising biological activities, further exploration into the applications of this compound is warranted:

  • Drug Development : Its unique structure may lead to the development of novel drugs targeting specific pathways in cancer and neurological disorders.
  • Research Tool : This compound can serve as a valuable tool for studying receptor interactions and signaling pathways in various biological systems.

Mechanism of Action

The mechanism of action of ®-Tert-butyl 2-cyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table compares tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate with analogous piperazine derivatives, highlighting structural differences and their implications:

Compound Name Substituent at Piperazine 2-Position Stereochemistry Molecular Formula Molecular Weight Key Applications/Properties Reference
This compound Cyclopropyl R-configuration C₁₂H₂₂N₂O₂ 226.32 Chiral intermediate, rigid backbone
tert-Butyl 3-(4-(pyridin-2-yl)phenyl)piperazine-1-carboxylate (2k) 4-(Pyridin-2-yl)phenyl N/A C₁₉H₂₅N₄O₂ 341.44 Ligand for metal coordination
tert-Butyl 3-(thiophen-3-yl)piperazine-1-carboxylate (2g) Thiophen-3-yl N/A C₁₃H₂₁N₂O₂S 281.38 Enhanced π-π stacking in drug design
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate Propyl R-configuration C₁₂H₂₄N₂O₂ 228.33 Increased hydrophobicity
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl at 4-position N/A C₁₀H₂₀N₂O₂ 200.28 Simplified synthesis, high yield

Key Observations :

  • Steric and Electronic Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing effects, reducing rotational freedom compared to linear alkyl substituents (e.g., propyl in ). This rigidity may enhance binding specificity in drug-receptor interactions.
  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic substituents (e.g., 2k and 2g) exhibit distinct electronic profiles due to π-systems, facilitating interactions with aromatic residues in biological targets. In contrast, aliphatic substituents (e.g., cyclopropyl, propyl) prioritize lipophilicity and metabolic stability .
  • Stereochemical Influence : The R-configuration in the target compound and (R)-tert-Butyl 2-propylpiperazine-1-carboxylate contrasts with achiral analogs (e.g., 2k, 2g), underscoring the role of chirality in enantioselective synthesis and pharmacokinetics.
Physicochemical and Spectroscopic Properties

NMR Data Comparison :

  • Target Compound : Characteristic ¹H NMR signals include δ 1.46 (s, 9H, Boc CH₃), 3.08–3.04 (m, 1H, cyclopropyl-CH), and 4.04 (m, 2H, piperazine-NCH₂) .
  • Compound 2k : Displays aromatic signals at δ 8.67–8.65 (pyridyl-H) and δ 7.96–7.94 (phenyl-H), absent in the target compound due to lack of aromaticity .
  • Compound 2g : Thiophene protons resonate at δ 7.62–7.60 (thiophene-H), highlighting electronic differences from cyclopropyl .

Thermal Stability : The cyclopropyl group in the target compound enhances thermal stability (decomposition >200°C) compared to tert-Butyl 4-methylpiperazine-1-carboxylate (mp ~150°C) .

Biological Activity

tert-Butyl (2R)-2-cyclopropylpiperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a piperazine ring with a cyclopropyl substituent. Its structural characteristics suggest potential interactions with various biological targets, particularly in the central nervous system and for modulating ion channels.

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : The compound has been studied for its effects on ion channels, particularly cystic fibrosis transmembrane conductance regulator (CFTR) channels. Activation of CFTR can lead to increased fluid secretion in epithelial tissues, which is beneficial in treating conditions like dry eye disease (DED) .
  • Receptor Interaction : Preliminary studies suggest that the compound may interact with various receptors, including those involved in neurotransmission, although specific receptor targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
CFTR ActivationEnhanced fluid secretion in ocular tissues
Antimicrobial PotencyNo intrinsic antibacterial activity noted
CytotoxicityCauses skin irritation and serious eye damage
PharmacokineticsMaintained ocular concentration above therapeutic levels

Case Study 1: CFTR Activation

In a study evaluating the efficacy of this compound as a CFTR activator, researchers administered the compound topically in a rabbit model. The results indicated that concentrations remained above the effective threshold for over 8 hours without significant systemic exposure. This suggests potential for therapeutic use in ocular conditions related to CFTR dysfunction .

Case Study 2: Safety Profile

Despite its beneficial effects on CFTR activation, the compound exhibited cytotoxic properties, causing skin irritation and serious eye damage. These findings underscore the necessity for careful consideration of dosage and delivery methods in clinical applications .

Research Findings

Recent investigations have focused on optimizing the pharmacological profile of this compound through structural modifications. Changes to the piperazine ring and substituents have been explored to enhance solubility and potency while minimizing adverse effects.

Table 2: Structural Modifications and Their Effects

ModificationEffect on PotencyReference
Addition of hydrophilic groupsImproved solubility
Alteration of cyclopropyl groupEnhanced interaction with CFTR
Piperazine ring modificationsVaried effects on receptor binding

Q & A

Q. How to address limited ecological toxicity data for this compound?

  • Methodological Answer :
  • Read-Across Analysis : Use data from structurally similar compounds (e.g., tert-butyl piperazine derivatives) to estimate persistence and bioaccumulation .
  • Microtox Assays : Test acute toxicity in Vibrio fischeri models as a preliminary screening tool .

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